Penta-3,4-dien-1-yl methanesulfonate
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Overview
Description
Penta-3,4-dien-1-yl methanesulfonate is an organic compound that features a unique structure with both an allene and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penta-3,4-dien-1-yl methanesulfonate typically involves a multi-step process. One common method is the Johnson-Claisen rearrangement, which starts with the preparation of 4-((tert-butyldiphenylsilyl)oxy)but-2-yn-1-ol. This intermediate is then converted to ethyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dienoate, followed by the addition of methanesulfonyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Penta-3,4-dien-1-yl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The allene moiety can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides, nitriles, or amines, while oxidation can produce epoxides or diols.
Scientific Research Applications
Penta-3,4-dien-1-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive allene group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of penta-3,4-dien-1-yl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The allene group can participate in cycloaddition reactions, while the methanesulfonate group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Penta-1,4-dien-3-one: Another compound with an allene moiety, used in the synthesis of bioactive molecules.
Methanesulfonyl Chloride: A reagent used to introduce the methanesulfonate group into organic molecules.
Ethyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dienoate: An intermediate in the synthesis of penta-3,4-dien-1-yl methanesulfonate.
Uniqueness
This compound is unique due to its combination of an allene and a methanesulfonate group, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis .
Properties
InChI |
InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h4H,1,5-6H2,2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFLPOMEKCWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC=C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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